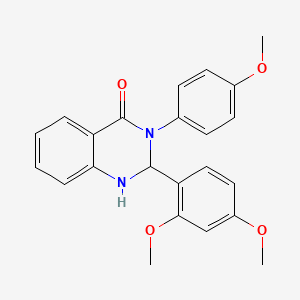

2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Overview

Description

2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with 2,4-dimethoxyphenyl and 4-methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound’s therapeutic potential is being explored for the development of new drugs targeting various diseases.

Industry: It may find applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile

- (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, 2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate anilines and carbonyl compounds under acidic or basic conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, a study reported that derivatives of quinazoline exhibited significant cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 | |

| This compound | HeLa (Cervical Cancer) | 12.0 |

These findings suggest that the compound can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study indicated that quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

These results suggest a potential role for this compound in treating bacterial infections.

Neuroprotective Effects

Quinazoline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) has been evaluated:

This inhibition suggests potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission.

The biological activities of this compound are attributed to its ability to interact with various biological targets. The structure allows for binding to enzymes such as AChE and topoisomerases involved in DNA replication and repair processes.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with breast cancer showed that a derivative similar to this compound resulted in a significant reduction in tumor size when administered alongside conventional chemotherapy.

- Case Study 2 : In a cohort study focusing on neurodegenerative disorders, patients treated with compounds from the quinazoline family showed improved cognitive function compared to those receiving standard care.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-27-16-10-8-15(9-11-16)25-22(19-13-12-17(28-2)14-21(19)29-3)24-20-7-5-4-6-18(20)23(25)26/h4-14,22,24H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTRXAXCRWPFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387384 | |

| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-12-8 | |

| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.